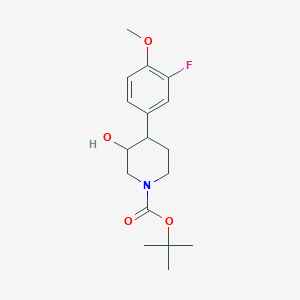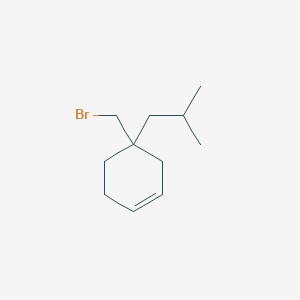
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with bromine, chlorine, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine typically involves the bromination of 2-(3-chlorophenyl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. These methods ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base or catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study molecular interactions and pathways.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chlorophenyl)-4-methylpyridine: Lacks the bromine substitution but shares the core structure.
5-Bromo-2-(3-chlorophenyl)pyridine: Similar structure but without the methyl group.
4-Methyl-2-(3-chlorophenyl)pyridine: Similar structure but without the bromine substitution.
Uniqueness
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine is unique due to the specific combination of bromine, chlorine, and methyl substitutions on the pyridine ring.
Propriétés
Formule moléculaire |
C12H9BrClN |
|---|---|
Poids moléculaire |
282.56 g/mol |
Nom IUPAC |
5-bromo-2-(3-chlorophenyl)-4-methylpyridine |
InChI |
InChI=1S/C12H9BrClN/c1-8-5-12(15-7-11(8)13)9-3-2-4-10(14)6-9/h2-7H,1H3 |
Clé InChI |
HXHPKDQKUUNANP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1Br)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



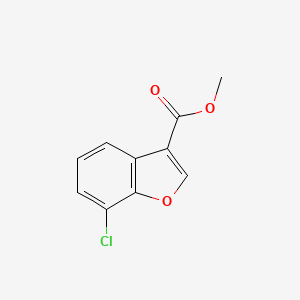
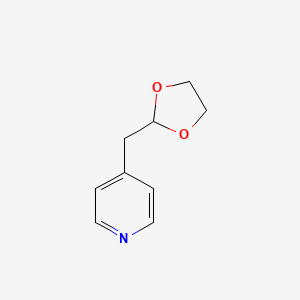
![(R)-1-((3aR,5R,6S,6aR)-6-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B13156175.png)
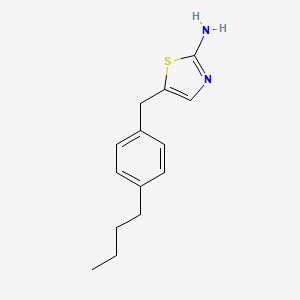
![2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13156191.png)
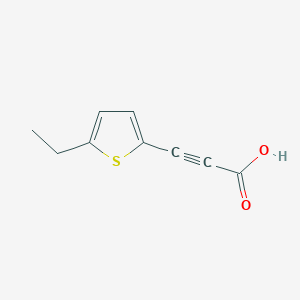
![2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13156204.png)
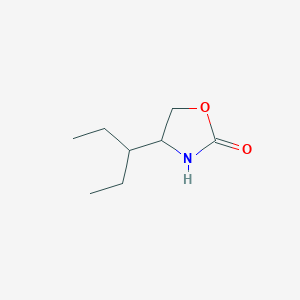
![5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13156216.png)

